4-((4-Fluorophenyl)thio)pentan-2-one
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Overview
Description
4-((4-Fluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13FOS It is characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a pentan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)thio)pentan-2-one typically involves the reaction of 4-fluorothiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted fluorophenyl derivatives
Scientific Research Applications
4-((4-Fluorophenyl)thio)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the thioether linkage may participate in redox reactions. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Fluorophenyl)thio)pentan-2-one
- 4-((4-Chlorophenyl)thio)pentan-2-one
- 4-((4-Bromophenyl)thio)pentan-2-one
Uniqueness
4-((4-Fluorophenyl)thio)pentan-2-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13FOS |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13FOS/c1-8(13)7-9(2)14-11-5-3-10(12)4-6-11/h3-6,9H,7H2,1-2H3 |
InChI Key |
QZYCHGFQRMZENB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=CC=C(C=C1)F |
Origin of Product |
United States |
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